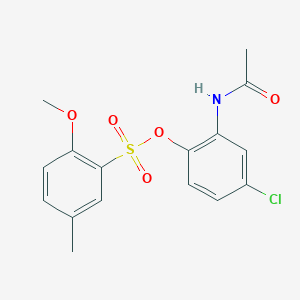
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide, also known as MTBS, is a sulfonamide derivative that has been widely used in scientific research due to its unique chemical properties. MTBS has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mécanisme D'action
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide exerts its biological effects by binding to the active site of enzymes and inhibiting their activity. The sulfonamide group of 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide interacts with the zinc ion in the active site of carbonic anhydrase, disrupting the enzyme's catalytic activity. 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has also been shown to inhibit the activity of other enzymes by binding to their active sites and disrupting their catalytic activity.
Biochemical and Physiological Effects:
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase by 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide can lead to a decrease in the production of bicarbonate ions, which are critical for the regulation of acid-base balance in the body. 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. Inhibition of acetylcholinesterase by 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide can lead to a decrease in the activity of the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has several advantages for use in lab experiments. It is a highly specific inhibitor of carbonic anhydrase, which allows for precise control of enzyme activity. 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is also stable and easy to handle, which makes it a convenient tool for studying the effects of sulfonamide derivatives on biological systems. However, 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has some limitations for use in lab experiments. It is a relatively expensive reagent, which can limit its use in large-scale experiments. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide. One area of research is the development of new sulfonamide derivatives with improved specificity and potency. Another area of research is the study of the effects of 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide on other enzymes and biological systems. Additionally, research on the use of 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide as a therapeutic agent for the treatment of diseases such as glaucoma and epilepsy is ongoing. Overall, 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is a valuable tool for scientific research and has the potential to lead to new discoveries in the field of biochemistry.
Méthodes De Synthèse
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with thioacetamide in the presence of a base. The resulting product is then treated with 2-bromo-1,3-thiazole to form 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide. This synthesis method has been optimized and yields high purity 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide that is suitable for scientific research.
Applications De Recherche Scientifique
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the role of sulfonamide derivatives in biological systems. 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has also been used to study the effects of sulfonamide derivatives on the activity of other enzymes, such as acetylcholinesterase and urease.
Propriétés
Formule moléculaire |
C11H12N2O3S2 |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N2O3S2/c1-8-3-4-9(16-2)10(7-8)18(14,15)13-11-12-5-6-17-11/h3-7H,1-2H3,(H,12,13) |
Clé InChI |
XSKNVLVJGUGYSD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=CS2 |
SMILES canonique |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245236.png)

![1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B245249.png)

![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B245288.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245307.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245308.png)
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245310.png)
![1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245314.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)
![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)